2,4-Diethyl-2,6-heptadienal
CAS No.:
Cat. No.: VC14351722
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O |
|---|---|
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2,4-diethylhepta-2,6-dienal |
| Standard InChI | InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3 |
| Standard InChI Key | QAFGEOHWEQLURJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC=C)C=C(CC)C=O |
Introduction
Structural Elucidation and Molecular Identity
Molecular Formula and Connectivity
2,4-Diethyl-2,6-heptadienal has the molecular formula C₁₁H₁₈O, corresponding to a molecular weight of 166.26 g/mol . Its IUPAC name, 2,4-diethylhepta-2,6-dienal, systematically describes its seven-carbon backbone with double bonds at positions 2 and 6, ethyl groups at positions 2 and 4, and an aldehyde functional group at position 1 .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| SMILES | CCC(CC=C)C=C(CC)C=O |
| InChI Key | QAFGEOHWEQLURJ-UHFFFAOYSA-N |
| CAS Registry Number | Not formally assigned |
The SMILES string CCC(CC=C)C=C(CC)C=O encodes the compound’s connectivity: a heptadienal chain with ethyl branches at C2 and C4 . The conjugated diene system (C2–C3 and C6–C7 double bonds) may confer reactivity typical of α,β-unsaturated aldehydes, such as participation in Diels-Alder reactions .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for 2,4-diethyl-2,6-heptadienal reveal adduct-specific collision cross sections, which are critical for mass spectrometric identification :
Table 2: Predicted CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.14305 | 141.8 |
| [M+Na]⁺ | 189.12499 | 151.4 |
| [M-H]⁻ | 165.12849 | 140.7 |
These values align with trends observed for mid-weight aldehydes, where sodium adducts exhibit larger CCS due to increased ion size .
Thermodynamic and Solubility Parameters
While experimental data on boiling point, melting point, or solubility are unavailable, analogs such as 2,4-dimethyl-2,4-heptadienal (C₉H₁₄O) provide indirect insights. For example, the dimethyl analog has a boiling point of 177.4°C and a density of 0.9 g/cm³ . By comparison, the additional ethyl groups in 2,4-diethyl-2,6-heptadienal likely increase hydrophobicity and reduce water solubility .
Synthetic Routes and Challenges
-
Aldol Condensation: Base-catalyzed reaction between pentanal and ethyl vinyl ketone to form the conjugated dienal backbone.
-
Wittig Olefination: Coupling of a phosphorylated diene with an aldehyde-containing fragment.
The steric bulk of the ethyl substituents and the sensitivity of α,β-unsaturated aldehydes to polymerization pose significant synthetic challenges .
Analytical Characterization Strategies
Mass Spectrometry (MS)
-
High-Resolution MS: Accurate mass measurements (e.g., [M+H]⁺ = 167.14305) confirm molecular formula .
-
Tandem MS/MS: Fragmentation patterns can elucidate the positions of ethyl branches and double bonds.
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR features:
Gas Chromatography (GC)
Using non-polar columns (e.g., HP-5 MS), the compound’s retention index is extrapolated to be ~1090 based on structural analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume